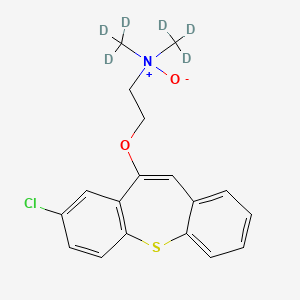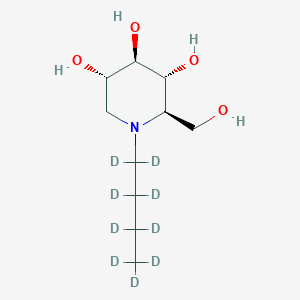
Ganglioside GD3 (disodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ganglioside GD3 (disodium salt) is a glycosphingolipid that contains two sialic acid residues. It is a member of the ganglioside family, which are complex lipids found predominantly in the nervous system. Gangliosides play crucial roles in cell-cell communication, cell signaling, and modulation of membrane proteins and ion channels . Ganglioside GD3 is particularly notable for its involvement in various biological processes, including apoptosis and cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ganglioside GD3 is synthesized by the addition of two sialic acid residues to lactosylceramide. This process involves the action of glycosyl- and sialyltransferases . The synthetic route typically includes the following steps:
Formation of Lactosylceramide: This is achieved through the glycosylation of ceramide with lactose.
Addition of Sialic Acid Residues: Sialyltransferases catalyze the transfer of sialic acid residues to lactosylceramide, forming ganglioside GD3.
Industrial Production Methods: Industrial production of ganglioside GD3 often involves extraction from natural sources, such as bovine brain, followed by purification processes. The compound is then converted to its disodium salt form for stability and solubility .
Analyse Chemischer Reaktionen
Types of Reactions: Ganglioside GD3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid residues, affecting the compound’s biological activity.
Reduction: Reduction reactions can alter the ceramide backbone, impacting the overall structure and function.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized sialic acid derivatives, while reduction can produce modified ceramide structures .
Wissenschaftliche Forschungsanwendungen
Ganglioside GD3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosphingolipid chemistry and biosynthesis.
Biology: Plays a role in cell signaling, apoptosis, and cell proliferation.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting melanoma cells.
Industry: Utilized in the development of therapeutic agents and as a biochemical research tool.
Wirkmechanismus
Ganglioside GD3 exerts its effects through several mechanisms:
Apoptosis Induction: It induces apoptosis in certain cancer cells by disrupting mitochondrial membrane potential and activating caspase enzymes.
Cell Signaling: It interacts with cell surface receptors and modulates signaling pathways involved in cell proliferation and survival.
Immune Modulation: Ganglioside GD3 can influence immune responses by affecting the function of antigen-presenting cells and T cells.
Vergleich Mit ähnlichen Verbindungen
Ganglioside GD3 is unique among gangliosides due to its specific structure and biological activities. Similar compounds include:
Eigenschaften
Molekularformel |
C70H123N3Na2O29 |
|---|---|
Molekulargewicht |
1516.7 g/mol |
IUPAC-Name |
disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C70H125N3O29.2Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74;;/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94);;/q;2*+1/p-2/b33-31+;;/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-;;/m0../s1 |
InChI-Schlüssel |
LGRBZCLULGFXOD-DQMMGUQESA-L |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


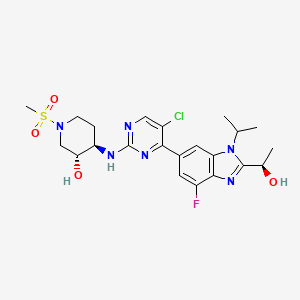
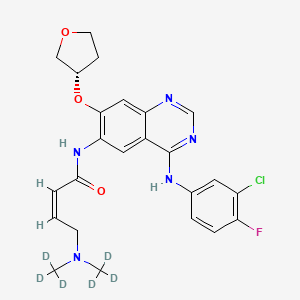

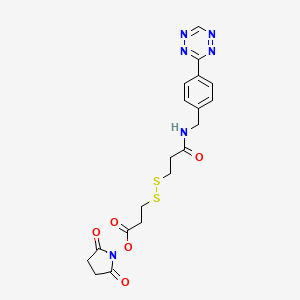



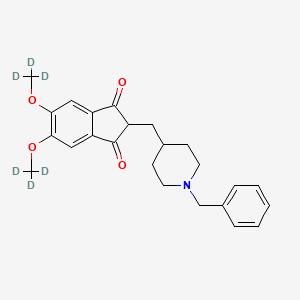

![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)


